molecular formula C13H8F2O3 B6398715 5-Fluoro-2-(3-fluoro-4-hydroxyphenyl)benzoic acid CAS No. 1261956-16-4

5-Fluoro-2-(3-fluoro-4-hydroxyphenyl)benzoic acid

Cat. No.: B6398715
CAS No.: 1261956-16-4
M. Wt: 250.20 g/mol
InChI Key: FYEFCUDWPCARMP-UHFFFAOYSA-N
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Description

5-Fluoro-2-(3-fluoro-4-hydroxyphenyl)benzoic acid is an organic compound with the molecular formula C13H8F2O3. This compound is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a benzoic acid core. It is a derivative of benzoic acid and is used in various chemical and pharmaceutical applications due to its unique structural properties.

Properties

IUPAC Name

5-fluoro-2-(3-fluoro-4-hydroxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O3/c14-8-2-3-9(10(6-8)13(17)18)7-1-4-12(16)11(15)5-7/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYEFCUDWPCARMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)C(=O)O)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00689359
Record name 3',4-Difluoro-4'-hydroxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261956-16-4
Record name 3',4-Difluoro-4'-hydroxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(3-fluoro-4-hydroxyphenyl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-hydroxybenzaldehyde and 5-fluoro-2-iodobenzoic acid.

    Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of 3-fluoro-4-hydroxybenzaldehyde with 5-fluoro-2-iodobenzoic acid in the presence of a palladium catalyst and a base such as potassium carbonate.

    Purification: The crude product is purified using column chromatography to obtain the desired 5-Fluoro-2-(3-fluoro-4-hydroxyphenyl)benzoic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(3-fluoro-4-hydroxyphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylic acid group can yield an alcohol.

Scientific Research Applications

5-Fluoro-2-(3-fluoro-4-hydroxyphenyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(3-fluoro-4-hydroxyphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially leading to inhibition or activation of these targets. The hydroxyl group can form hydrogen bonds with biological molecules, further influencing its activity.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-hydroxybenzoic acid: Similar structure but lacks the second fluorine atom.

    5-Fluoro-2-hydroxybenzoic acid: Similar structure but lacks the additional fluorine and hydroxyl groups.

    2-Fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-ylmethyl)benzoic acid: Contains a different substituent on the benzoic acid core.

Uniqueness

5-Fluoro-2-(3-fluoro-4-hydroxyphenyl)benzoic acid is unique due to the presence of two fluorine atoms and a hydroxyl group, which confer distinct chemical and biological properties

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